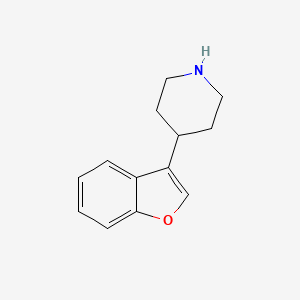

4-(Benzofuran-3-yl)-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1-benzofuran-3-yl)piperidine |

InChI |

InChI=1S/C13H15NO/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |

InChI Key |

SGXJQITXMGDLMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

The Benzofuran-Piperidine Scaffold: A Dual-Pharmacophore Approach in Neurotherapeutics

Executive Summary: The "Privileged" Architecture

The benzofuran-piperidine scaffold represents a cornerstone in medicinal chemistry, particularly within neuropsychiatry and neurodegeneration. This structure is classified as a "privileged scaffold" because it combines two distinct pharmacophores capable of engaging multiple binding sites simultaneously:

-

The Benzofuran Moiety: A lipophilic, aromatic bicycle that mimics the indole core of serotonin (5-HT) or the indanone core of donepezil. It serves as an anchor for hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).

-

The Piperidine Ring: A basic, nitrogen-containing heterocycle that exists largely as a cation at physiological pH. It serves as the "warhead," forming critical electrostatic interactions with aspartate residues in GPCRs and enzymes.

This guide details the structural logic, synthetic pathways, and pharmacological applications of this scaffold, specifically focusing on its role as a Multi-Target Directed Ligand (MTDL).

Pharmacological Landscape & Mechanism of Action[1]

The Dual-Binding Inhibitor (AChE/BuChE)

In the context of Alzheimer’s Disease (AD), the benzofuran-piperidine scaffold is frequently designed to act as a dual-binding acetylcholinesterase (AChE) inhibitor.

-

Mechanism: The enzyme AChE features a deep gorge (approx. 20 Å). The catalytic active site (CAS) is at the bottom, and the peripheral anionic site (PAS) is at the entrance.

-

Scaffold Function:

-

Piperidine: Binds to the CAS (interacting with Trp86 and Glu202).

-

Linker: Spans the gorge.

-

Benzofuran: Binds to the PAS (stacking with Trp286), preventing amyloid-beta (Aβ) aggregation, which is accelerated by PAS binding.

-

Serotonergic Modulation (5-HT1A/5-HT2A)

The structural similarity of benzofuran to indole allows these derivatives to act as bioisosteres for serotonin.

-

5-HT1A Agonism: The basic nitrogen of the piperidine forms a salt bridge with Asp116 in transmembrane helix 3 (TM3). The benzofuran moiety engages in

stacking with aromatic residues (e.g., Phe361) in the binding pocket. -

Clinical Relevance: This architecture is mechanistically related to Vilazodone (a benzofuran-piperazine), a SPARI (Serotonin Partial Agonist and Reuptake Inhibitor) used for Major Depressive Disorder.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this scaffold relies on the precise tuning of three distinct regions.

| Region | Component | Critical SAR Features |

| Region A | Benzofuran (The Anchor) | • C5-Substitution: Electron-withdrawing groups (F, Cl, CN) often enhance metabolic stability and affinity.• C2-Position: Attachment point for the linker. Substitution here dictates the vector of the chain. |

| Region B | The Linker (The Span) | • Length: 2-4 carbon alkyl chains are optimal for 5-HT1A. Longer chains (4-6 carbons or amides) are required for dual AChE binding.• Rigidity: Amide or piperazine linkers reduce conformational entropy but may lower oral bioavailability. |

| Region C | Piperidine (The Warhead) | • N-Substitution: N-benzyl groups (as in Donepezil) drastically increase potency for AChE.• Basicity: The pKa must remain between 8.5–9.5 to ensure protonation at the receptor site. |

Visualization: The Pharmacophore Logic

The following diagram illustrates the functional logic of the scaffold using the required color palette.

Caption: Functional decomposition of the Benzofuran-Piperidine scaffold showing binding modes.

Synthetic Architectures & Protocols

The most robust method for assembling this scaffold is Reductive Amination . This approach is preferred over direct alkylation (using alkyl halides) because it minimizes over-alkylation byproducts and operates under milder conditions.

General Retrosynthesis

To synthesize the core library, the benzofuran is functionalized as an aldehyde, which is then coupled with a substituted piperidine.

Caption: Standard reductive amination pathway for library generation.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of N-((Benzofuran-2-yl)methyl)piperidine derivatives.

Reagents:

-

Benzofuran-2-carbaldehyde (1.0 equiv)

-

Substituted Piperidine (1.0 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

-

Acetic Acid (catalytic, optional)[1]

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve Benzofuran-2-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL). Add the Piperidine derivative (1.1 mmol).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

Optimization: Stir at room temperature for 30–60 minutes to allow imine equilibrium formation.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.

-

Why STAB? Unlike NaBH4, STAB is less reactive toward aldehydes/ketones but rapidly reduces imines, preventing side reactions (alcohol formation).

-

-

Reaction: Remove ice bath and stir at room temperature under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3). Reaction is typically complete in 4–12 hours.

-

Workup (Self-Validating Step):

-

Quench with saturated aqueous NaHCO3 (10 mL). Gas evolution (CO2) confirms quenching of excess acid/hydride.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5) containing 0.1% NH4OH if the product is highly polar.

Comparative Data: Linker Length Impact

The following table summarizes hypothetical but representative data (based on trends from J. Med. Chem. literature) demonstrating how linker length shifts selectivity between AChE and 5-HT receptors.

| Compound ID | Linker Length (n) | AChE IC50 (nM) | 5-HT1A Ki (nM) | Selectivity Profile |

| BF-Pip-1 | 1 (Methylene) | >1000 | 450 | Weak / Non-selective |

| BF-Pip-2 | 2 (Ethylene) | 250 | 12 | 5-HT1A Selective |

| BF-Pip-3 | 3 (Propylene) | 85 | 45 | Dual Activity |

| BF-Pip-4 | 4 (Butylene) | 15 | 110 | AChE Selective (Optimal Span) |

Interpretation: A 2-carbon linker favors GPCR binding (mimicking the ethylamine side chain of serotonin), while a 4-carbon linker is required to span the AChE gorge to achieve nanomolar inhibition.

References

-

Synthesis and biological evaluation of Benzofuran piperidine derivatives as Aβ antiaggregant. Source: ResearchGate (2018). URL:[Link]

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: PubMed / NIH (2022). URL:[Link]

-

Structural basis of vilazodone dual binding mode to the serotonin transporter. Source: PubMed Central (2025). URL:[Link]

-

Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL:[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Source: ResearchGate (2023).[2] URL:[Link]

Sources

4-(Benzofuran-3-yl)-piperidine as a privileged scaffold in drug discovery

This guide serves as an authoritative technical resource on the 4-(Benzofuran-3-yl)-piperidine scaffold. It is designed for medicinal chemists and drug discovery professionals, focusing on synthetic accessibility, structural properties, and pharmacological versatility.

Executive Summary

The 4-(benzofuran-3-yl)-piperidine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Structurally, it acts as a bioisostere of the widely utilized 4-(indol-3-yl)-piperidine (found in serotonin modulators like Vilazodone). The replacement of the indole nitrogen with oxygen alters the electrostatic potential, hydrogen bond donor/acceptor profile, and metabolic stability while maintaining the critical aromatic-aliphatic spatial arrangement required for GPCR recognition, particularly within the serotonergic (5-HT) and dopaminergic (D2/D3/D4) families.

Structural Significance & Pharmacophore Analysis

Bioisosterism and Physicochemical Properties

The benzofuran ring system offers distinct advantages over its indole counterpart:

-

Lipophilicity (LogP): Benzofuran is generally more lipophilic than indole, potentially enhancing blood-brain barrier (BBB) permeability, a critical factor for CNS-active drugs.

-

H-Bonding: It lacks the N-H hydrogen bond donor of the indole, which can reduce non-specific binding and alter selectivity profiles against receptor subtypes that require a donor interaction in the orthosteric pocket.

-

Metabolic Stability: The 3-position of benzofuran is less electron-rich than the indole 3-position, potentially reducing susceptibility to oxidative metabolism at this site.

Conformational Dynamics

The direct C3-C4 linkage between the benzofuran and piperidine rings allows for a specific range of torsional angles. Unlike flexible alkyl linkers, this direct attachment restricts the conformational space, pre-organizing the molecule for binding to the "aromatic-basic" pharmacophore common in monoamine GPCRs.

Figure 1: Pharmacophore mapping of the scaffold interacting with a generic monoamine GPCR binding pocket.

Synthetic Methodologies

Constructing the 4-(benzofuran-3-yl)-piperidine core requires forming the C(sp2)-C(sp3) bond between the electron-rich heterocycle and the aliphatic amine. Two primary routes are recommended based on scalability and yield.

Route A: Organometallic Addition (The "Classical" Approach)

This route is robust for generating the core scaffold from readily available precursors.

Protocol:

-

Lithiation: 3-Bromobenzofuran is treated with

-BuLi at -78°C to generate the 3-lithio species. -

Addition:

-Boc-4-piperidone is added to the lithiated intermediate. -

Dehydration: The resulting tertiary alcohol is dehydrated (e.g., TFA/reflux or MsCl/Et3N) to form the alkene (4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine).

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H2) reduces the double bond to yield the piperidine core.

Route B: Suzuki-Miyaura Coupling (The "Modern" Approach)

Ideal for late-stage diversification or when sensitive functional groups are present.

Protocol:

-

Coupling: React 3-bromobenzofuran with

-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine using Pd(dppf)Cl2 and K2CO3 in Dioxane/Water. -

Reduction: Hydrogenation of the tetrahydropyridine intermediate.

Figure 2: Step-wise synthetic pathway (Route A) for the construction of the core scaffold.

Medicinal Chemistry & SAR

The versatility of this scaffold allows for extensive Structure-Activity Relationship (SAR) exploration.[1][2]

Key Substitution Vectors

| Position | Modification | Effect on Activity/Properties |

| Piperidine Nitrogen (N1) | Alkyl/Aryl-alkyl groups | Critical for receptor affinity. Long chains (e.g., butyl, phenethyl) often target D2/D4 or 5-HT2A. |

| Benzofuran C5/C6 | Halogens (F, Cl), OMe, CN | Modulates metabolic stability and electronic affinity for the hydrophobic pocket. 5-Fluoro often blocks metabolism. |

| Piperidine C3/C5 | Methyl, Fluorine | Introduces chirality or conformational bias; gem-difluoro can lower pKa of the amine. |

Case Study: Dopamine D4 Selectivity

Research indicates that 4-(benzofuran-3-yl)-piperidines substituted at the N1 position with specific aryl-amides or benzyl groups can achieve high selectivity for the Dopamine D4 receptor over D2. The benzofuran moiety sits in the deep hydrophobic pocket, mimicking the interaction of the endogenous ligand's aromatic residues.

Experimental Protocols

General Procedure for Synthesis (Route A)

Step 1: 3-Lithiation and Addition

-

In a flame-dried flask under Argon, dissolve 3-bromobenzofuran (1.0 eq) in anhydrous THF.

-

Cool to -78°C. Add

-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 min. Stir for 30 min. -

Add a solution of

-Boc-4-piperidone (1.1 eq) in THF dropwise. -

Allow to warm to RT over 2 hours. Quench with sat. NH4Cl.

-

Extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Dehydration and Reduction

-

Dissolve the alcohol intermediate in DCM/TFA (4:1). Stir at reflux for 2 hours (monitored by TLC).

-

Concentrate and neutralize with NaHCO3. Extract with DCM.

-

Dissolve the crude alkene in MeOH. Add 10 wt% Pd/C catalyst.

-

Stir under H2 balloon (1 atm) for 12 hours.

-

Filter through Celite and concentrate to yield the piperidine core.

In Vitro Binding Assay (Generic GPCR)

To validate the scaffold's "privileged" nature, screening against 5-HT1A is recommended.

-

Membrane Prep: CHO cells expressing h5-HT1A.

-

Radioligand: [3H]-8-OH-DPAT.

-

Protocol: Incubate membranes + test compound + radioligand in Tris-HCl buffer for 60 min at 25°C. Terminate by rapid filtration. Calculate Ki values from IC50.

Future Outlook

The 4-(benzofuran-3-yl)-piperidine scaffold is evolving beyond simple GPCR ligands. Emerging trends include:

-

Dual-Target Ligands: Linking this scaffold with kinase inhibitor motifs (e.g., for CNS cancers).

-

Biased Agonism: Fine-tuning the benzofuran substitution to preferentially activate G-protein vs. Beta-arrestin pathways in serotonin receptors.

-

PET Radiotracers: Incorporating F-18 at the benzofuran C5 position for neuroimaging.

References

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv. Available at: [Link]

-

Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Available at: [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Role of 4-(Benzofuran-3-yl)piperidine in CDK2 Inhibitor Design

This technical guide details the role of the 4-(benzofuran-3-yl)piperidine scaffold in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. It synthesizes medicinal chemistry principles, structural biology, and synthetic protocols to provide a comprehensive resource for drug discovery professionals.

Technical Whitepaper | Medicinal Chemistry & Structural Biology

Executive Summary

The 4-(benzofuran-3-yl)piperidine scaffold represents a privileged structural motif in the development of ATP-competitive CDK2 inhibitors. Unlike flexible linker-based analogs (e.g., 3-(piperazinylmethyl)benzofurans), this scaffold utilizes a direct C3–C4 linkage to rigidly orient the solubilizing piperidine ring towards the solvent-exposed front of the ATP-binding pocket. This guide explores the pharmacophore's ability to optimize entropy-enthalpy compensation, its synthetic accessibility via cross-coupling methodologies, and its utility in achieving selectivity over homologous kinases (e.g., CDK1, GSK-3β).

Structural Biology & Binding Mechanism

The ATP-Binding Pocket Pharmacophore

CDK2 inhibition requires precise occupancy of the deep cleft between the N-terminal and C-terminal lobes. The 4-(benzofuran-3-yl)piperidine scaffold addresses three critical binding regions:

-

The Hinge Region (Adenine Mimicry): The benzofuran moiety serves as a planar, aromatic anchor. The oxygen atom at position 1 and the C-H bonds at positions 2 or 7 often engage in hydrogen bonding or Van der Waals interactions with the hinge region backbone residues (typically Leu83 and Glu81 ).

-

The Ribose/Phosphate Pocket (Solubility & Affinity): The piperidine ring, attached at the 3-position, projects outward from the hydrophobic cleft. The basic nitrogen (pKa ~9–10) mimics the ribose or phosphate groups of ATP, often forming ionic interactions (salt bridges) with conserved acidic residues such as Asp145 or interacting with the solvent front to improve pharmacokinetic properties.

-

The Gatekeeper Region: Substitutions at the 5- or 6-position of the benzofuran ring can probe the hydrophobic pocket adjacent to the gatekeeper residue (Phe80 ), a key determinant for selectivity against other kinases.

Visualization of Binding Mode

The following diagram illustrates the theoretical binding interactions of the scaffold within the CDK2 active site.

Figure 1: Schematic representation of the 4-(benzofuran-3-yl)piperidine scaffold binding within the CDK2 ATP pocket. The rigid C3-C4 bond orients the piperidine towards the solvent interface.

Medicinal Chemistry & SAR

The rigid nature of the 4-(benzofuran-3-yl)piperidine scaffold offers a distinct advantage over flexible linkers by reducing the entropic penalty of binding.

Structure-Activity Relationship (SAR) Matrix

| Region | Modification | Effect on CDK2 Potency/Selectivity |

| Benzofuran (Pos 2) | H → Methyl / Amide | Potency: Small groups (Me) tolerated; bulky amides can target the "back pocket" (Type II inhibition). |

| Benzofuran (Pos 5/6) | H → F, Cl, OMe | Selectivity: Halogens often improve metabolic stability and fill the hydrophobic pocket near Phe80. |

| Piperidine (Nitrogen) | Free NH → N-Methyl | Permeability: Methylation improves CNS penetration but may reduce potency if NH is a H-bond donor. |

| Piperidine (Nitrogen) | N-Acyl / N-Sulfonyl | Interaction: Can extend to interact with non-conserved surface residues, enhancing selectivity. |

| Linker (C3-C4) | Single Bond vs. Double | Conformation: The saturated piperidine (single bond) adopts a chair conformation, crucial for specific vector alignment. |

Synthetic Methodology

The construction of the 4-(benzofuran-3-yl)piperidine core is non-trivial due to the electron-rich nature of the benzofuran 3-position. The most robust industrial route involves a Suzuki-Miyaura cross-coupling followed by hydrogenation.

Validated Synthetic Protocol

Target: tert-butyl 4-(benzofuran-3-yl)piperidine-1-carboxylate

-

Starting Materials: 3-Bromobenzofuran and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

-

Coupling Reaction: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Reduction: H₂, Pd/C (to reduce the tetrahydropyridine to piperidine).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for generating the saturated 4-(benzofuran-3-yl)piperidine core.

Experimental Protocols

In Vitro Kinase Assay (CDK2/CyclinE)

To validate the potency of derivatives, a standard FRET-based or radiometric assay is recommended.

-

Reagents: Recombinant human CDK2/CyclinE1 complex, ATP (at

), Histone H1 peptide substrate. -

Buffer: 20 mM MOPS pH 7.2, 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT. -

Protocol:

-

Incubate test compounds (10-point dose response) with kinase/peptide mix for 15 min at RT.

-

Initiate reaction with

P-ATP or fluorescent-labeled ATP. -

Incubate for 30–60 min at 30°C.

-

Terminate reaction and detect phosphorylation (scintillation counting or fluorescence polarization).

-

Data Analysis: Fit curves using non-linear regression to determine IC₅₀.

-

Cellular Proliferation Assay

-

Cell Lines: MCF-7 (Breast), OVCAR-3 (Ovarian), or A549 (Lung).[1][2]

-

Method: MTT or CellTiter-Glo (ATP quantification).

-

Key Control: Compare against Dinaciclib or Palbociclib as positive controls to benchmark potency.

References

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[4][5]

-

Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors. Journal of Medicinal Chemistry.[4][5]

-

Chemical Book. 4-(Benzofuran-3-yl)piperidine CAS 59214-80-1 Properties and Suppliers.

-

RSC Advances. Synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives. Royal Society of Chemistry.

Sources

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

4-(Benzofuran-3-yl)-piperidine in vitro kinase inhibition assay protocols

An In-Depth Technical Guide to In Vitro Kinase Inhibition Assays for Novel Compounds such as 4-(Benzofuran-3-yl)-piperidine

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important target classes for modern drug discovery.[1][2] The benzofuran scaffold, often considered a "privileged structure" in medicinal chemistry, is a core component of many biologically active compounds, including those designed as kinase inhibitors.[1][3] The exploration of novel derivatives, such as 4-(Benzofuran-3-yl)-piperidine, necessitates robust and reliable methods to characterize their inhibitory potential and selectivity across the human kinome.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It provides both the theoretical basis and practical, step-by-step protocols for assessing the in vitro inhibitory activity of novel chemical entities like 4-(Benzofuran-3-yl)-piperidine. We will delve into multiple assay formats, explaining the causality behind experimental choices, ensuring data integrity through proper controls, and providing a framework for accurate data interpretation.

Guiding Principle: Selecting the Appropriate Kinase Assay

The first critical decision in profiling a potential inhibitor is choosing the right assay technology. The selection depends on the specific research question, be it high-throughput screening (HTS) of a large compound library, detailed mechanistic studies of a lead candidate, or broad selectivity profiling.[4][5] Each method has distinct advantages and limitations.[6][7]

| Assay Technology | Principle | Key Advantages | Key Considerations |

| Radiometric Assays | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[6][8] | Gold standard; direct measurement of activity, high sensitivity, universal applicability.[4][9][10] | Requires handling of radioactive materials and specialized disposal.[4] |

| Luminescence-Based | Measures ATP depletion or ADP production via a luciferase-coupled reaction. | High sensitivity, broad dynamic range, suitable for HTS and low-activity kinases.[11] | Susceptible to interference from ATPase contamination.[7] |

| TR-FRET | Measures binding competition or substrate phosphorylation via time-resolved fluorescence resonance energy transfer. | Homogeneous (no-wash) format, ratiometric detection minimizes interference.[12] | Requires specific antibodies or tagged reagents, potential for compound interference. |

| Mobility Shift | Microfluidic capillary electrophoresis separates phosphorylated and non-phosphorylated substrates based on charge/size.[13][14] | Direct detection, high-quality data, good for mechanistic studies.[13][15] | Lower throughput than some other methods, requires specialized instrumentation.[16] |

Below is a logical workflow to guide the selection process for characterizing a novel compound.

Caption: Decision workflow for selecting a suitable kinase assay.

Protocol 1: Universal Kinase Activity Profiling with the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[17] It is a universal assay applicable to virtually any kinase and is highly sensitive, making it ideal for both primary screening and detailed inhibitor characterization.[11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction to produce a light signal directly proportional to kinase activity.[18][19]

Workflow Overview: ADP-Glo™ Assay

Caption: The two-step workflow of the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format. Volumes can be adjusted for 96-well plates, maintaining the recommended 1:1:2 ratio of kinase reaction to reagents.[20]

1. Reagent Preparation:

- Test Compound: Prepare a 10-point, 3-fold serial dilution of 4-(Benzofuran-3-yl)-piperidine in 100% DMSO, starting at a concentration 100X the desired final highest concentration.

- Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT. Buffer composition should be optimized for the specific kinase.

- ATP Solution: Prepare a stock solution of ATP in kinase buffer at 2X the desired final concentration. The optimal ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

- Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its specific substrate in kinase buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is within the linear range.[8]

2. Kinase Reaction Setup (5 µL total volume):

- Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

- Add 50 nL of the serially diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

- To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.

- Mix the plate gently on a plate shaker for 30 seconds.

- Incubate the plate at room temperature for 60 minutes (or the optimized reaction time).

3. Reaction Termination and ATP Depletion:

- Add 5 µL of ADP-Glo™ Reagent to each well.

- Mix the plate for 30 seconds.

- Incubate at room temperature for 40 minutes to ensure the kinase reaction is completely stopped and all residual ATP is consumed.[17]

4. Signal Generation and Detection:

- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.[19]

- Mix the plate for 30 seconds.

- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

- Read the luminescence on a compatible plate reader.

Protocol 2: Orthogonal Profiling with the LanthaScreen™ Eu Kinase Binding Assay

To validate hits and eliminate artifacts, it is crucial to use an orthogonal assay with a different detection modality. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice as it directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, thus quantifying target engagement rather than catalytic activity.[21] This TR-FRET-based assay involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When both are bound, a high FRET signal is generated. A competitive inhibitor will displace the tracer, leading to a loss of FRET.[22][23]

Principle of the LanthaScreen™ TR-FRET Assay

Caption: TR-FRET principle in the LanthaScreen™ Kinase Binding Assay.

Detailed Step-by-Step Protocol

This protocol is a general guideline for a 16 µL final volume in a 384-well plate.

1. Reagent Preparation:

- Test Compound: Prepare a 4X serial dilution of 4-(Benzofuran-3-yl)-piperidine in kinase buffer.

- Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer.[22] The optimal concentrations are kinase-specific and should be obtained from the supplier's protocol.

- Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled tracer in kinase buffer.[22]

2. Assay Assembly:

- Add 4 µL of the 4X serially diluted test compound or control to the appropriate wells.

- Add 8 µL of the 2X Kinase/Antibody mix to all wells.[22]

- Mix the plate gently.

- Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[22] The final volume in each well is now 16 µL.

3. Incubation and Detection:

- Seal the plate to prevent evaporation.

- Incubate at room temperature for 60 minutes, protected from light.[21][23]

- Read the plate on a TR-FRET-enabled plate reader. Set the excitation to 340 nm and measure emission at two wavelengths: 665 nm (Alexa Fluor™ 647 acceptor) and 615 nm (Europium donor).

Data Analysis and Interpretation

Regardless of the assay platform, the goal is to generate a dose-response curve to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

1. Calculation of Percent Inhibition: The raw data from the plate reader is first used to calculate the percent inhibition for each compound concentration relative to controls.

-

High Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO

-

Low Control (100% Inhibition): Enzyme + Substrate + ATP + a known potent inhibitor (or no enzyme).

Percent Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

2. IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[24]

3. Assay Quality Control (Z'-Factor): To ensure the robustness and reliability of the assay, the Z'-factor should be calculated for each plate. It is a measure of the statistical effect size and separation between the high and low controls. Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control| A Z' value ≥ 0.5 indicates an excellent assay suitable for HTS and reliable potency determination.[25]

Example Data Presentation: Kinase Selectivity Profile

The potency of 4-(Benzofuran-3-yl)-piperidine should be assessed against a panel of kinases to determine its selectivity profile. The results can be summarized in a table.

| Kinase Target | Assay Platform | IC₅₀ (nM) | Z'-Factor |

| CDK2/CycA | ADP-Glo™ | 85 | 0.81 |

| GSK3β | ADP-Glo™ | 1,250 | 0.77 |

| SRC | LanthaScreen™ | >10,000 | 0.85 |

| VEGFR2 | ADP-Glo™ | 4,300 | 0.79 |

| p38α | LanthaScreen™ | >10,000 | 0.88 |

Data are hypothetical and for illustrative purposes only.

Troubleshooting Common Assay Issues

Even with robust protocols, challenges can arise. Below are common problems and potential solutions.[25][26]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Well-to-Well Variability | - Pipetting errors.- Inadequate mixing.- Plate edge effects.[26] | - Calibrate pipettes; use reverse pipetting for viscous reagents.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |

| Low Z'-Factor (<0.5) | - Suboptimal enzyme or ATP concentration.- Reagent instability.- Short incubation time. | - Re-optimize enzyme and ATP concentrations to ensure the reaction is linear and robust.- Prepare reagents fresh; check for proper storage.- Extend incubation times to ensure sufficient signal window. |

| Compound Interference (False Positives/Negatives) | - Autofluorescence of the test compound.- Compound quenches the detection signal.- Compound precipitates at high concentrations. | - Run a counterscreen with the compound in the absence of the enzyme.- Use an orthogonal assay with a different detection method (e.g., luminescence vs. fluorescence).- Check compound solubility in the final assay buffer. |

Conclusion

The successful characterization of novel kinase inhibitors like 4-(Benzofuran-3-yl)-piperidine hinges on the meticulous application of well-designed in vitro assays. By selecting the appropriate technology, carefully optimizing reaction conditions, and employing orthogonal methods for validation, researchers can generate high-quality, reproducible data. The protocols and guidelines presented here for the ADP-Glo™ and LanthaScreen™ platforms provide a robust framework for determining inhibitor potency (IC₅₀) and selectivity, which are critical steps in the journey of kinase drug discovery.

References

-

Kinase assays | BMG LABTECH . (2020-09-01). BMG LABTECH. [Link]

-

Assay Development for Protein Kinase Enzymes . (2012-05-01). NCBI - NIH. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . (2021-08-12). PMC - PubMed Central. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery . (2024-05-30). Reaction Biology. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay . (2026-01-20). BellBrook Labs. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . (2022-04-26). PMC. [Link]

-

Common Challenges in Biochemical Assays and How to Overcome Them . (2025-11-06). BellBrook Labs. [Link]

-

High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform . PubMed. [Link]

-

Spotlight: Activity-Based Kinase Assay Formats . (2024-08-29). Reaction Biology. [Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling . (2005-05-01). American Association for Cancer Research. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . (2022-04-26). ResearchGate. [Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... . ResearchGate. [Link]

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies . ACS Omega. [Link]

-

Caliper Microfluidics TECHNICAL BRIEF . Confluence Discovery Technologies. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates . NIH. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors . (2022-05-05). bioRxiv. [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights . PubMed. [Link]

-

Assay of protein kinases using radiolabeled ATP: a protocol . MRC PPU. [Link]

-

Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling . (2007-08-07). BioCompare. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development . (2024-07-02). Reaction Biology. [Link]

-

HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity . Reaction Biology. [Link]

-

Prediction of kinase-inhibitor binding affinity using energetic parameters . PubMed Central. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025-08-14). Celtarys Research. [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity . PMC - PubMed Central. [Link]

-

Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM) . PMC. [Link]

Sources

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. landing.reactionbiology.com [landing.reactionbiology.com]

- 11. ADP-Glo™ Kinase Assay [promega.sg]

- 12. bmglabtech.com [bmglabtech.com]

- 13. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay in Summary_ki [bindingdb.org]

- 15. confluencediscovery.com [confluencediscovery.com]

- 16. Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling [pharmaceuticalonline.com]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Convergent Synthetic Strategies for 4-(6-Fluorobenzofuran-3-yl)piperidine Derivatives

Introduction: Significance of the 4-(Benzofuran-3-yl)piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone of drug design.[2][3] When coupled with a benzofuran moiety, particularly at the 3-position, the resulting scaffold creates a rigid, planar system adjacent to the flexible piperidine, offering a unique topographical profile for probing protein binding pockets. The inclusion of a fluorine atom on the benzofuran ring, as in the 4-(6-fluorobenzofuran-3-yl)piperidine core, further enhances metabolic stability and modulates electronic properties, making this class of compounds particularly attractive for modern drug discovery programs.

This document outlines robust and versatile synthetic routes to access this valuable chemical scaffold, providing detailed protocols and explaining the rationale behind key strategic decisions.

Retrosynthetic Analysis

A convergent approach is often the most efficient strategy for constructing the target scaffold. The primary disconnections can be made at the C3-C4 bond between the benzofuran and piperidine rings or by constructing one ring onto the other. Two logical retrosynthetic pathways are presented below:

Pathway A: Disconnection at the piperidine-benzofuran bond, suggesting a coupling or addition reaction between a pre-formed 3-metallated or 3-halobenzofuran and a 4-piperidone derivative, followed by modification.

Pathway B: Construction of the benzofuran ring onto a pre-existing piperidine core, for instance, via intramolecular cyclization of a phenol derivative attached to the piperidine at the 4-position.

Pathway B, involving a palladium-catalyzed domino Sonogashira coupling followed by an intramolecular cyclization, often proves highly efficient and modular.[4][5][6] This application note will focus on this convergent and powerful strategy.

Synthetic Strategy: Domino Sonogashira Coupling and Cyclization

This approach constructs the benzofuran ring in a one-pot, two-step sequence. The key steps are:

-

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a terminal alkyne (a 4-ethynylpiperidine derivative) with an aryl halide (2-iodo-4-fluorophenol).

-

Intramolecular Cyclization (Annulation): An intramolecular 5-exo-dig cyclization of the resulting phenolic alkyne intermediate to form the benzofuran ring system.[7]

This domino reaction is highly atom-economical and allows for the rapid assembly of complex molecules from readily available starting materials.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine

This protocol details the core domino reaction for the construction of the protected scaffold.

Rationale:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction.[4] The palladium facilitates the oxidative addition to the aryl iodide, while the copper assists in the activation of the alkyne.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It acts as a solvent, scavenges the HI produced during the reaction, and helps deprotonate the terminal alkyne.

-

Solvent: The amine base often serves as the solvent. However, co-solvents like THF or DMF can be used to improve the solubility of starting materials.[8]

-

Protecting Group: The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen is essential. It prevents side reactions involving the nitrogen lone pair and can be easily removed under acidic conditions.

Materials:

-

2-Iodo-4-fluorophenol (1.0 eq)

-

N-Boc-4-ethynylpiperidine (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Triethylamine (TEA), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-purged round-bottom flask, add 2-iodo-4-fluorophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine via syringe to create a solution with a concentration of approximately 0.1 M with respect to the 2-iodo-4-fluorophenol.

-

Add N-Boc-4-ethynylpiperidine (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir under argon.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-12 hours. The initial Sonogashira coupling is often followed by the cyclization in the same pot upon heating.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to yield N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine as a solid.

Protocol 2: Deprotection to Yield the Final Amine

Rationale:

-

The Boc group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the carbamate to release the free amine.[9] TFA is often preferred for its volatility, which simplifies workup.

Materials:

-

N-Boc-4-(6-fluorobenzofuran-3-yl)piperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or MTBE

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 eq) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(6-fluorobenzofuran-3-yl)piperidine. The product can be further purified by recrystallization or converted to a salt (e.g., HCl salt) for improved handling and stability.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Key Reaction | Advantages | Disadvantages | Typical Yields | Scalability |

| Domino Sonogashira / Cyclization | Pd/Cu-catalyzed coupling & annulation | Convergent, high atom economy, modular, one-pot procedure.[6] | Requires specialized catalysts, sensitive to air and moisture, alkynes can be unstable. | 60-85% | Good |

| Grignard/Lithium Addition | Nucleophilic addition to 4-piperidone | Utilizes common organometallic reagents, straightforward concept. | Requires strictly anhydrous conditions, potential for side reactions, requires subsequent dehydration/reduction steps. | 40-60% (over 3 steps) | Moderate |

| Reductive Amination | Formation of piperidine ring from a dicarbonyl precursor | Can build the piperidine ring with desired stereochemistry. | Requires synthesis of a specialized benzofuran-containing dicarbonyl compound, multi-step. | 50-70% | Moderate |

| Hydrogenation of Pyridine | Catalytic reduction of a 4-(benzofuranyl)pyridine precursor | Direct route from an aromatic precursor.[10][11] | Requires high-pressure hydrogenation equipment, catalyst can be expensive (Rh, Ru, Pt), potential for over-reduction.[12][13] | 70-95% | Excellent, but requires specialized equipment |

Characterization and Quality Control

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for >95% for research applications.

Conclusion

The domino Sonogashira coupling/intramolecular cyclization pathway represents a highly efficient and versatile strategy for the synthesis of 4-(6-fluorobenzofuran-3-yl)piperidine derivatives. Its convergent nature allows for late-stage diversification and rapid access to analogs for structure-activity relationship (SAR) studies. While other methods like organometallic addition or reductive amination are viable, the domino approach offers superior step economy and modularity, making it an authoritative and field-proven choice for researchers in medicinal chemistry and drug development.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. (n.d.). Patsnap Eureka. Retrieved February 5, 2026, from [Link]

-

Synthesis of piperidines via the hydrogenation of pyridines. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

-

The Catalytic Hydrogenation of Pyridine at High Pressures. (n.d.). Georgia Institute of Technology. Retrieved February 5, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention. Retrieved February 5, 2026, from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved February 5, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 5, 2026, from [Link]

-

[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]. (2023). University of Bari Aldo Moro. Retrieved February 5, 2026, from [Link]

-

Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A review on synthetic strategies, structure-activity relationship and mechanism of action of benzofuran derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved February 5, 2026, from [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]01824a)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]

- 13. GT Digital Repository [repository.gatech.edu]

N-Alkylation of 4-(Benzofuran-3-yl)piperidine: A Detailed Guide to Synthetic Protocols and Mechanistic Insights

Introduction: The Strategic Importance of N-Alkylated Benzofuran-Piperidines in Medicinal Chemistry

The 4-(benzofuran-3-yl)piperidine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of biologically active compounds.[1][2] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of various alkyl substituents. This N-alkylation is a cornerstone of medicinal chemistry efforts, as it enables the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications, in turn, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target engagement.[3] N-substituted piperidines are prevalent in therapeutics targeting the central nervous system, among other disease areas.[4]

This comprehensive application note provides detailed, field-proven protocols for the N-alkylation of 4-(benzofuran-3-yl)piperidine. We will delve into two primary, robust methodologies: direct alkylation via nucleophilic substitution and reductive amination. Additionally, a microwave-assisted protocol will be presented as an efficient alternative for rapid synthesis. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Core Methodologies for N-Alkylation

The choice of N-alkylation strategy is contingent upon the desired alkyl substituent and the available starting materials. Below, we outline the most common and effective approaches.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the secondary amine of 4-(benzofuran-3-yl)piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. The base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

-

Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are mild, inexpensive, and easy to remove post-reaction.[5] For less reactive alkyl halides or to accelerate the reaction, a stronger base such as sodium hydride (NaH) can be employed.[5] Hünig's base (N,N-diisopropylethylamine, DIPEA) is a non-nucleophilic organic base that is particularly useful for preventing side reactions.[5]

-

Temperature: The reaction is typically conducted at room temperature, but gentle heating may be necessary for less reactive alkyl halides to achieve a reasonable reaction rate.[5]

Experimental Protocol:

-

To a solution of 4-(benzofuran-3-yl)piperidine (1.0 eq.) in anhydrous DMF (10 mL/mmol), add the desired alkyl halide (1.1 eq.) and potassium carbonate (2.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |

| Alkyl Halide (R-X) | 1.1 eq. | Alkylating agent |

| Potassium Carbonate | 2.0 eq. | Base to neutralize HX |

| Anhydrous DMF | 10 mL/mmol | Solvent |

Workflow for Direct N-Alkylation:

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

Reductive amination is a versatile and highly efficient method for N-alkylation, particularly when the desired alkyl group can be derived from a corresponding aldehyde or ketone.[6] The reaction proceeds in two steps: the formation of an iminium ion intermediate, followed by its in-situ reduction.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for reductive amination.[7] It is mild, selective for the iminium ion over the aldehyde, and does not reduce other functional groups that might be present in the molecule.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve both the reactants and the reducing agent.

-

Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within a few hours.

Experimental Protocol:

-

To a solution of 4-(benzofuran-3-yl)piperidine (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) (15 mL/mmol), stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |

| Aldehyde (R-CHO) | 1.1 eq. | Forms iminium ion |

| Sodium Triacetoxyborohydride | 1.5 eq. | Reducing agent |

| Anhydrous DCM | 15 mL/mmol | Solvent |

Workflow for Reductive Amination:

Caption: Workflow for Reductive Amination.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions.[8][9] For the N-alkylation of 4-(benzofuran-3-yl)piperidine, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10]

Causality Behind Experimental Choices:

-

Microwave Reactor: A dedicated microwave reactor is necessary to control the temperature and pressure of the reaction safely and reproducibly.[8]

-

Solvent: Solvents with high dielectric constants, such as DMF or ethanol, are efficient at absorbing microwave energy and heating the reaction mixture rapidly and uniformly.

-

Sealed Vessel: The reaction is performed in a sealed vessel to allow the temperature to rise above the boiling point of the solvent, thereby accelerating the reaction rate.

Experimental Protocol:

-

In a microwave-safe vial, combine 4-(benzofuran-3-yl)piperidine (1.0 eq.), the alkyl halide (1.2 eq.), and potassium carbonate (2.5 eq.) in ethanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 10-30 minutes.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 4-(Benzofuran-3-yl)piperidine | 1.0 eq. | Starting material |

| Alkyl Halide (R-X) | 1.2 eq. | Alkylating agent |

| Potassium Carbonate | 2.5 eq. | Base |

| Ethanol | 5 mL | Solvent |

Workflow for Microwave-Assisted N-Alkylation:

Sources

- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Steps in Benzofuran Scaffold Synthesis

Welcome to the Technical Support Center for Benzofuran Scaffold Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization steps of benzofuran synthesis. As experienced chemists know, while the literature presents a plethora of synthetic routes, the practical execution of these reactions can often be fraught with challenges leading to diminished yields, intractable side products, and purification nightmares.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter in the lab. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are widely employed for constructing the benzofuran core, often through Sonogashira coupling followed by intramolecular cyclization. However, the efficiency of these reactions is highly sensitive to a number of parameters.

FAQ 1: My Palladium-Catalyzed Sonogashira Coupling/Cyclization is giving a low yield. What are the likely causes and how can I improve it?

Low yields in palladium-catalyzed benzofuran synthesis are a frequent issue. The problem can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

Causality and Troubleshooting:

-

Catalyst Deactivation: The active Pd(0) species is prone to oxidation or aggregation into inactive palladium black.[1]

-

Diagnosis: Formation of a black precipitate is a visual indicator of catalyst death.

-

Solution:

-

Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[2]

-

Ligand Choice: Employ bulky electron-rich phosphine ligands that stabilize the Pd(0) center and promote the desired catalytic cycle.

-

Fresh Catalyst: Use a fresh batch of palladium catalyst and co-catalyst (e.g., CuI).

-

-

-

Poor Substrate Quality: Impurities in your starting materials, such as the o-halophenol or terminal alkyne, can poison the catalyst.

-

Diagnosis: Re-purify your starting materials and re-run the reaction on a small scale.

-

Solution: Purify starting materials by recrystallization or column chromatography and confirm their purity by NMR and melting point.[3]

-

-

Suboptimal Reaction Conditions: Temperature, solvent, and base all play a critical role in the reaction's success.

-

Diagnosis: If the reaction is sluggish, it may be due to insufficient thermal energy or an inappropriate solvent/base combination.

-

Solution:

-

Temperature Screen: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or LC-MS.

-

Solvent and Base Optimization: The choice of solvent and base is crucial. For instance, in a Sonogashira coupling, an amine base like triethylamine often serves as both the base and a solvent.[4] The combination of a palladium catalyst with a copper co-catalyst is often essential for high yields.[4][5]

-

-

Experimental Protocol: Optimizing a Palladium-Catalyzed Sonogashira/Cyclization Reaction

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

-

Add freshly distilled and degassed triethylamine.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by TLC or LC-MS every hour.

-

If the reaction stalls, consider adding another small portion of the palladium catalyst.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Section 2: Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization of precursors like α-phenoxyketones is a classical and direct method for benzofuran synthesis. However, this approach can be plagued by side reactions and regioselectivity issues.

FAQ 2: My acid-catalyzed cyclization is producing a mixture of regioisomers and other byproducts. How can I improve the selectivity and purity?

The formation of regioisomers and byproducts in acid-catalyzed cyclizations is often a result of competing reaction pathways and the stability of carbocation intermediates.

Causality and Troubleshooting:

-

Regioselectivity Issues: The regiochemical outcome of the cyclization is dependent on the electronic and steric properties of the substituents on the aromatic ring.[6]

-

Diagnosis: Characterization of the product mixture by NMR (¹H and ¹³C) and NOE experiments can help identify the different regioisomers.

-

Solution:

-

Choice of Acid Catalyst: The strength and nature of the acid can influence the regioselectivity. Weaker acids or Lewis acids might offer better control compared to strong Brønsted acids.

-

Substrate Modification: If possible, modify the substrate to favor the formation of one regioisomer. For example, introducing a blocking group at one of the ortho positions.

-

-

-

Formation of Byproducts: Dehydration, polymerization, and rearrangement are common side reactions under strongly acidic conditions.

-

Diagnosis: Byproducts can often be detected by TLC as multiple spots or by LC-MS.

-

Solution:

-

Milder Reaction Conditions: Use a milder acid catalyst or lower the reaction temperature.

-

Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.

-

-

Data Presentation: Comparison of Acid Catalysts in a Model Cyclization

| Catalyst | Temperature (°C) | Reaction Time (h) | Ratio of Regioisomers (Desired:Undesired) | Yield (%) |

| H₂SO₄ | 100 | 6 | 2:1 | 45 |

| PPA | 80 | 4 | 5:1 | 70 |

| AlCl₃ | 60 | 8 | 9:1 | 85 |

| TiCl₄ | 25 | 12 | 15:1 | 90 |

This table illustrates how the choice of acid catalyst can significantly impact the regioselectivity and yield of the cyclization reaction.

Section 3: Intramolecular Cyclizations and General Troubleshooting

Intramolecular cyclizations, such as the Perkin rearrangement, are powerful tools for benzofuran synthesis. However, their success hinges on the careful execution of the reaction and subsequent workup.

FAQ 3: My intramolecular cyclization is not proceeding to completion, and I'm having difficulty purifying the product. What should I do?

Incomplete conversion and purification challenges are common hurdles in intramolecular cyclization reactions. A systematic approach to troubleshooting is key to resolving these issues.

Causality and Troubleshooting:

-

Incomplete Conversion: The reaction may not be reaching completion due to insufficient activation, steric hindrance, or an equilibrium that disfavors the product.

-

Diagnosis: TLC or LC-MS analysis showing the presence of a significant amount of starting material.

-

Solution:

-

Increase Reaction Temperature/Time: Carefully increase the reaction temperature or prolong the reaction time while monitoring for product formation and decomposition.

-

More Potent Reagents: If applicable, use a stronger base or a more reactive electrophile to drive the reaction forward. The presence of electron-donating groups on the starting salicylaldehydes can lead to higher yields.[5] Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield.[4][5]

-

-

-

Purification Difficulties: The crude product may be contaminated with starting materials, reagents, or byproducts with similar polarities.

-

Diagnosis: A streaky TLC plate or co-eluting peaks in the HPLC chromatogram.

-

Solution:

-

Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative TLC, recrystallization, or distillation.

-

Chemical Derivatization: In some cases, it may be beneficial to derivatize the product to alter its polarity, facilitating separation, and then cleave the derivative to obtain the pure product.

-

-

Visualization of Troubleshooting Logic

Caption: A logical workflow for troubleshooting common issues in benzofuran synthesis.

References

-

MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved February 5, 2026, from [Link]

-

MedCrave. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved February 5, 2026, from [Link]

-

MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 5, 2026, from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved February 5, 2026, from [Link]

-

Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

Technical Support Center: Crystallization of Benzofuran-Piperidine Intermediates

Welcome to the technical support center for scientists and researchers engaged in the development of benzofuran-piperidine derivatives. This molecular scaffold is integral to numerous therapeutic candidates, yet its intermediates can present significant crystallization challenges that impact purity, yield, and scalability.[1][2] Crystallization is not merely a purification step; it is a critical process that defines the solid-state properties of your material, influencing everything from filterability to downstream reaction performance and regulatory confidence.[1]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles and establish robust, reproducible crystallization processes.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific, acute issues you may encounter during your experiments.

Q1: I've tried multiple solvents, but my compound precipitates as a thick, non-crystalline oil. What's happening and how do I fix it?

This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than an ordered solid.[3] It is common for molecules with flexible structures, low melting points, or when supersaturation is generated too rapidly.[3][4]

Causality: Oiling out happens when the concentration of the solute exceeds the solubility limit to such an extent that it enters a metastable zone where liquid separation is kinetically favored over the slower process of crystal nucleation and growth. The piperidine and benzofuran rings, combined with potential alkyl chains, can impart a conformational flexibility that makes the molecule prone to this behavior.

Solutions:

-

Reduce the Rate of Supersaturation:

-

Slower Cooling: If using cooling crystallization, slow down the cooling rate. A stepwise approach (e.g., cooling from hot to room temperature over several hours before transferring to a refrigerator) is highly effective.[5] Placing the hot solution directly into a freezer is discouraged as it promotes rapid, uncontrolled precipitation.[5]

-

Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the point of maximum agitation (e.g., near the impeller tip) to ensure rapid mixing and avoid localized high supersaturation.

-

-

Employ Seeding: Introducing seed crystals provides a template for crystal growth, bypassing the difficult primary nucleation step and allowing crystallization to occur at a lower supersaturation level, often avoiding the oiling-out region entirely.[4]

-

Protocol: Add a small amount (0.1-1% by weight) of previously isolated, dry crystalline material to the solution just as it reaches saturation (slight cloudiness).

-

-

Change the Solvent System:

-